Sinapaldehyde

描述

Sinapaldehyde has been reported in Magnolia officinalis, Tarenna attenuata, and other organisms with data available.

from aqueous extract of Senra incana; structure given in first source

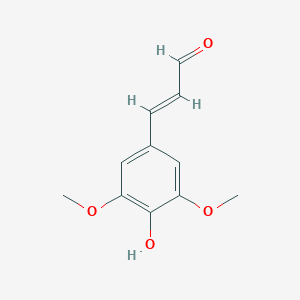

Structure

3D Structure

属性

IUPAC Name |

(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-9-6-8(4-3-5-12)7-10(15-2)11(9)13/h3-7,13H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDICDSOGTRCHMG-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10863340 | |

| Record name | trans-Sinapaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4206-58-0 | |

| Record name | Sinapaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4206-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sinapaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004206580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Sinapaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-3,5-Dimethoxy-4-hydroxycinnam-aldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SINAPALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VB87UV6WG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sinapaldehyde: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Chemistry, Biosynthesis, and Biological Activities of a Promising Phenylpropanoid

Abstract

Sinapaldehyde, a naturally occurring phenolic aldehyde, is a key intermediate in the biosynthesis of lignin in angiosperms. Beyond its structural role in plants, this compound has garnered significant interest in the scientific community for its diverse biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound, detailing its chemical structure and properties, biosynthetic and synthetic pathways, and methods of extraction. Furthermore, it delves into its multifaceted biological effects, supported by quantitative data and detailed experimental methodologies. The guide also explores the potential applications of this compound in drug discovery and material science, offering a valuable resource for researchers, scientists, and professionals in related fields.

Introduction

This compound, systematically named (2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enal, is a derivative of cinnamaldehyde characterized by a hydroxyl group at the C4 position and two methoxy groups at the C3 and C5 positions of the phenyl ring[1]. This substitution pattern is crucial for its chemical reactivity and biological functions. As an essential precursor to sinapyl alcohol, it plays a fundamental role in the lignification process, contributing to the formation of syringyl (S) lignin units, which are characteristic of angiosperm cell walls. The scientific intrigue surrounding this compound extends beyond plant biology, with emerging research highlighting its potential as a bioactive compound with therapeutic and industrial applications[2][3].

Chemical Structure and Properties

The chemical structure of this compound confers upon it a unique set of physicochemical properties that underpin its biological activities.

Chemical Structure:

-

IUPAC Name: (2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enal[4]

-

Molecular Formula: C₁₁H₁₂O₄[3]

-

Molecular Weight: 208.21 g/mol [3]

-

CAS Number: 4206-58-0[4]

-

SMILES: COC1=CC(=CC(=C1O)OC)/C=C/C=O[1]

The structure features a phenolic hydroxyl group, which is a key contributor to its antioxidant properties, and an α,β-unsaturated aldehyde moiety that can participate in various biochemical reactions.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Melting Point | 104-106 °C | [2] |

| Appearance | Powder | ChemFaces |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | ChemFaces |

| pKa (strongest acidic) | 9.667 | [2] |

| logP | 1.686 | [2] |

Biosynthesis and Synthesis

The formation of this compound can occur through natural biosynthetic pathways in plants or via chemical synthesis in the laboratory.

Biosynthesis in Plants

This compound is a central intermediate in the phenylpropanoid pathway, which is responsible for the synthesis of a wide array of plant secondary metabolites. The biosynthesis of this compound from coniferyl aldehyde involves a two-step enzymatic process, primarily documented in angiosperms like sweetgum (Liquidambar styraciflua)[5].

-

Hydroxylation: Coniferyl aldehyde undergoes 5-hydroxylation, a reaction catalyzed by the enzyme coniferyl aldehyde 5-hydroxylase (CAld5H) , a cytochrome P450-dependent monooxygenase.

-

Methylation: The resulting 5-hydroxyconiferyl aldehyde is then methylated at the 5-hydroxyl group by caffeate O-methyltransferase (COMT) to yield this compound[5].

Finally, this compound is reduced to sinapyl alcohol by sinapyl alcohol dehydrogenase (SAD) , which is then transported to the cell wall for lignin polymerization[6].

Caption: Biosynthetic pathway of this compound from coniferyl aldehyde.

Chemical Synthesis

Several chemical synthesis routes for this compound have been reported, often starting from more readily available precursors like syringaldehyde.

Rosenmund Reduction: One common method involves the Rosenmund reduction of sinapic acid chloride. This reaction utilizes a poisoned palladium catalyst (e.g., Pd/BaSO₄) to reduce the acid chloride to the corresponding aldehyde. While effective, this method can suffer from low yields due to the sensitive nature of the reactants and products[3].

Two-Carbon Homologation: A more efficient approach involves a two-carbon homologation of syringaldehyde using a substituted dihydro-1,3-oxazine. This method has been reported to produce this compound in good yields (67-73%)[3].

Extraction from Natural Sources

This compound is a secondary metabolite found in various plants. Its extraction is often part of the broader extraction of lignocellulosic biomass.

General Protocol for Extraction of Phenylpropanoids from Plant Material:

While a specific, universally adopted protocol for this compound extraction is not extensively detailed in the literature, a general methodology for extracting phenylpropanoids from plant material can be adapted.

-

Sample Preparation: The plant material (e.g., wood shavings, stems) is dried and ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered material is subjected to extraction with a suitable solvent. Common solvents for phenylpropanoids include methanol, ethanol, or acetone, often in aqueous mixtures. Maceration, Soxhlet extraction, or ultrasound-assisted extraction can be employed.

-

Filtration and Concentration: The extract is filtered to remove solid plant debris. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Purification: The crude extract is further purified using chromatographic techniques. Column chromatography using silica gel or Sephadex is a common method. The fractions are monitored by thin-layer chromatography (TLC) to identify those containing this compound. High-performance liquid chromatography (HPLC) can be used for final purification and quantification.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities that are of significant interest for pharmaceutical and nutraceutical applications.

Antioxidant Activity

The phenolic hydroxyl group in this compound's structure allows it to act as a potent antioxidant by donating a hydrogen atom to scavenge free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

A common method to evaluate the antioxidant activity of compounds like this compound is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

-

Preparation of Reagents: A stock solution of DPPH in methanol is prepared. A series of dilutions of this compound in methanol are also prepared.

-

Reaction: The this compound solutions are mixed with the DPPH solution in a 96-well plate or cuvettes. A control containing only methanol and the DPPH solution is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

Quantitative Data:

| Assay | IC₅₀ (µM) | Organism/System | Reference(s) |

| DPPH radical scavenging | 83.02 | Cell-free | [6] |

| ABTS radical scavenging | 43.15 | Cell-free | [6] |

Antimicrobial Activity

This compound has demonstrated activity against a range of microorganisms, including bacteria and fungi.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard technique to determine the MIC of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., bacteria or fungi) is prepared in a suitable growth medium.

-

Serial Dilutions: Serial dilutions of this compound are prepared in the growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension. A positive control (medium with inoculum, no compound) and a negative control (medium only) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the microorganism.

Quantitative Data:

| Microorganism | MIC (µg/mL) | Reference(s) |

| Pseudomonas aeruginosa | 64 | [6] |

| Escherichia coli | 128 | [6] |

| Salmonella enterica | 128 | [6] |

| Bacillus cereus | 128 | [6] |

| Methicillin-sensitive Staphylococcus aureus (MSSA) | 64 | [6] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 128 | [6] |

| Candida strains | 100-200 | ChemFaces |

Anti-inflammatory Activity

This compound has been shown to inhibit key inflammatory pathways. It can inhibit TNF-α-induced NF-κB transcriptional activity and reduce LPS-induced nitric oxide (NO) production in RAW 264.7 cells[6].

Caption: this compound's inhibition of inflammatory pathways.

Potential Applications

The diverse biological activities of this compound make it a promising candidate for various applications in drug development and material science.

Drug Development

-

Anticancer Agent: this compound has been investigated for its potential anticarcinogenic effects, with studies suggesting it may inhibit the growth and proliferation of cancer cells[1]. It has been shown to inhibit farnesyltransferase (FTase) with an IC₅₀ of 23.99 µM, an enzyme that is a target for cancer therapy[6].

-

Antifungal Drug: Its potent activity against a broad spectrum of Candida species, including azole-resistant strains, suggests its potential as a lead compound for the development of new antifungal agents.

-

Anti-inflammatory Agent: Its ability to modulate key inflammatory pathways like NF-κB makes it a candidate for the development of treatments for inflammatory diseases.

-

α-Glucosidase Inhibitor: this compound has been found to inhibit α-glucosidase with an IC₅₀ value of 98.81 µM, indicating its potential for the management of type 2 diabetes[6].

Material Science

-

Bio-based Polymers: As a derivative of lignin, a major component of renewable biomass, this compound is being explored for its utility in the synthesis of biodegradable and bio-based materials[2].

-

Sustainable Chemistry: Its role in sustainable applications makes it a subject of interest in green chemistry, particularly in finding new ways to utilize renewable resources effectively[2].

Conclusion

This compound is a multifaceted molecule with a significant role in plant biology and promising potential in various scientific and industrial fields. Its well-defined chemical structure and properties, coupled with its diverse biological activities, make it a compelling subject for further research. This technical guide has provided a comprehensive overview of the current knowledge on this compound, from its fundamental chemistry to its potential applications. For researchers, scientists, and drug development professionals, this compound represents a valuable natural product with the potential to be developed into new therapeutic agents and sustainable materials. Further exploration of its mechanisms of action and optimization of its synthesis and extraction will be crucial in unlocking its full potential.

References

A Technical Guide to the Biological Activities of Sinapaldehyde and Its Derivatives

Introduction: Sinapaldehyde, an organic compound derived from cinnamaldehyde, is a key intermediate in the biosynthesis of lignin, a complex polymer essential for plant cell wall structure.[1] This methoxyphenol is found in various plants and has garnered significant interest within the scientific community for its diverse pharmacological properties.[2] This technical guide provides a comprehensive overview of the biological activities of this compound and its related derivatives, with a focus on its anti-inflammatory, antioxidant, and anticancer potential. The content herein is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key molecular pathways.

Anti-inflammatory and Antioxidant Activities

This compound has demonstrated significant anti-inflammatory and antioxidant properties by modulating key signaling pathways and reducing the production of inflammatory mediators. Its mechanism of action primarily involves the suppression of reactive oxygen species (ROS), which are known to activate inflammatory cascades.[2]

Mechanism of Action in Inflammation

In cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound effectively inhibits the production of nitric oxide (NO) and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3][4] This inhibitory action is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory response.[2][4] Furthermore, recent studies suggest that the anti-inflammatory effects of this compound are linked to its ability to suppress the mitogen-activated protein kinase (MAPK) signaling pathway through the reduction of ROS.[2]

Signaling Pathway in Macrophage Inflammation

The following diagram illustrates the proposed mechanism by which this compound (SNAH) mitigates the inflammatory response in LPS-stimulated macrophages.

Caption: this compound inhibits inflammation by suppressing ROS and COX-2.

Quantitative Data on Anti-inflammatory and Antioxidant Activity

The biological efficacy of this compound and its parent compound, cinnamaldehyde, has been quantified in various assays. The data below summarizes key findings.

| Compound | Assay | Target/Cell Line | Result | Concentration | Citation |

| This compound | COX-2 Inhibition | Enzyme Assay | IC50 = 47.8 μM | 47.8 μM | [2][3][4] |

| This compound | NO Inhibition | RAW 264.7 Cells | 93% inhibition | 100 µM | [3][4] |

| This compound | ROS Inhibition | RAW 264.7 Cells | 34% inhibition | 100 µM | [3][4] |

| This compound | ROS Generation | RAW 264.7 Cells | 39% decrease | 10 µM | [2] |

| This compound | ROS Generation | RAW 264.7 Cells | 64% decrease | 30 µM | [2] |

| This compound | ROS Generation | RAW 264.7 Cells | 78% decrease | 100 µM | [2] |

| This compound | DPPH Radical Scavenging | Chemical Assay | 73% scavenging | 250 µM | [2] |

| Cinnamaldehyde | DPPH Radical Scavenging | Chemical Assay | IC50 = 8.2 μg/ml | 8.2 μg/ml | [5] |

| Cinnamaldehyde | Superoxide Radical Scavenging | Chemical Assay | IC50 = 13.3 μg/ml | 13.3 μg/ml | [5] |

| Cinnamaldehyde | NO Radical Scavenging | Chemical Assay | IC50 = 12.1 μg/ml | 12.1 μg/ml | [5] |

Key Experimental Protocols

Protocol 1: Cell Culture and LPS Stimulation

-

Cell Line: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubation: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (typically 1 µg/mL) for 24 hours to induce an inflammatory response.[2]

Protocol 2: Nitric Oxide (NO) Assay

-

Sample Collection: After cell treatment and stimulation, the cell culture supernatant is collected.

-

Griess Reagent: The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.

-

Procedure: An equal volume of supernatant is mixed with the Griess reagent and incubated at room temperature for 10 minutes.

-

Measurement: The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is calculated from a sodium nitrite standard curve.[2]

Protocol 3: DPPH Radical Scavenging Assay

-

Reagents: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Procedure: this compound derivatives at various concentrations are added to the DPPH solution.

-

Incubation: The mixture is shaken and incubated in the dark at room temperature for 30 minutes.

-

Measurement: The absorbance of the solution is measured at 517 nm. The percentage of radical scavenging activity is calculated relative to a control (DPPH solution without the sample). Ascorbic acid is often used as a positive control.[2][5]

Anticancer Activity

Emerging research suggests that this compound and its derivatives possess anticarcinogenic properties, a field of study bolstered by extensive evidence on the anticancer effects of its parent compound, cinnamaldehyde.[6][7] These compounds have been shown to inhibit the growth and proliferation of various cancer cell lines.[6][8]

Relationship and Activity of Cinnamaldehyde Derivatives

This compound is part of a family of cinnamaldehyde-related compounds, including coniferyl aldehyde, that share a core structure and exhibit similar biological activities. The substitution patterns on the phenyl ring influence the potency and specific mechanisms of these derivatives.[9]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Anti-Inflammatory Activity and ROS Regulation Effect of this compound in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Anti-Inflammatory Activity and ROS Regulation Effect of this compound in LPS-Stimulated RAW 264.7 Macrophages | Semantic Scholar [semanticscholar.org]

- 4. Anti-Inflammatory Activity and ROS Regulation Effect of this compound in LPS-Stimulated RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Beneficial Antioxidative and Antiperoxidative Effect of Cinnamaldehyde Protect Streptozotocin-Induced Pancreatic β-Cells Damage in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy this compound | 4206-58-0 [smolecule.com]

- 7. mdpi.com [mdpi.com]

- 8. Cinnamaldehyde: Pharmacokinetics, anticancer properties and therapeutic potential (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Docking Compounds of Cinnamaldehyde Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

sinapaldehyde CAS number and molecular weight

An In-depth Technical Guide to Sinapaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a naturally occurring phenylpropanoid with diverse biological activities. This document details its chemical properties, summarizes key quantitative data, provides detailed experimental protocols for assessing its activity, and illustrates its interaction with cellular signaling pathways.

Core Chemical and Physical Data

This compound, also known as 3,5-dimethoxy-4-hydroxycinnamaldehyde, is a phenolic aldehyde that serves as a key intermediate in the biosynthesis of lignin in many plant species.

| Property | Value | Citations |

| CAS Number | 4206-58-0 | [1][2][3][4][5] |

| Molecular Formula | C₁₁H₁₂O₄ | [1][2][3][4][5][6] |

| Molecular Weight | 208.21 g/mol | [1][2][4][6] |

| IUPAC Name | (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enal | [1] |

| Melting Point | 104 to 106 °C | [6] |

| Appearance | Solid | [3] |

| Solubility | Soluble in DMSO and Methanol | [3] |

Biological Activity and Quantitative Data

This compound exhibits a range of biological activities, including antioxidant, antimicrobial, and enzyme inhibitory effects. The following table summarizes key inhibitory concentrations.

| Activity | Assay/Organism | IC₅₀ / MIC | Citations |

| Farnesyltransferase Inhibition | Rat enzyme | IC₅₀ = 23.99 µM | [3] |

| NF-κB Inhibition | TNF-α-induced, HepG2 cells | IC₅₀ = 13.25 µM | [3] |

| Nitric Oxide (NO) Production Inhibition | LPS-induced, RAW 264.7 cells | IC₅₀ = 5.92 µM | [3] |

| Antioxidant (DPPH radical scavenging) | Cell-free assay | IC₅₀ = 83.02 µM | [3] |

| Antioxidant (ABTS radical scavenging) | Cell-free assay | IC₅₀ = 43.15 µM | [3] |

| α-Glucosidase Inhibition | IC₅₀ = 98.81 µM | [3] | |

| Antimicrobial (Gram-positive) | Pseudomonas aeruginosa | MIC = 64 µg/ml | [3] |

| Bacillus cereus | MIC = 128 µg/ml | [3] | |

| Methicillin-sensitive S. aureus (MSSA) | MIC = 64 µg/ml | [3] | |

| Methicillin-resistant S. aureus (MRSA) | MIC = 128 µg/ml | [3] | |

| Antimicrobial (Gram-negative) | Escherichia coli | MIC = 128 µg/ml | [3] |

| Salmonella enterica | MIC = 128 µg/ml | [3] |

Signaling Pathway Analysis: Inhibition of TNF-α-induced NF-κB Activation

This compound has been shown to inhibit the transcriptional activity of NF-κB induced by TNF-α. This anti-inflammatory effect is crucial for investigating its therapeutic potential. The diagram below illustrates the canonical NF-κB signaling pathway and the putative inhibitory point of this compound. Binding of TNF-α to its receptor (TNFR1) initiates the assembly of a membrane-bound complex (Complex I), leading to the recruitment of TRAF2 and RIP1. This complex activates the IKK complex, which then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation. The degradation of IκBα releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound is thought to exert its inhibitory effect by preventing the degradation of IκBα.

References

- 1. 4.8. DPPH Radical Scavenging Assay [bio-protocol.org]

- 2. Cinnamaldehyde inhibits the tumor necrosis factor-alpha-induced expression of cell adhesion molecules in endothelial cells by suppressing NF-kappaB activation: effects upon IkappaB and Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bioassaysys.com [bioassaysys.com]

- 4. Cell Growth Inhibition by Farnesyltransferase Inhibitors Is Mediated by Gain of Geranylgeranylated RhoB - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Evaluation of the Antimicrobial Activity and Cytotoxicity of Different Components of Natural Origin Present in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Sinapaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of sinapaldehyde. It includes quantitative data, detailed experimental protocols, and visualizations of its biosynthetic pathway to serve as an essential resource for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

This compound, also known as (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enal, is a naturally occurring organic compound and an important intermediate in the biosynthesis of lignin.[1] Its properties are summarized below.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂O₄ | [2][3][4] |

| Molecular Weight | 208.21 g/mol | [2][3][4] |

| Appearance | White to pale yellow solid | [5][6] |

| Melting Point | 104-109 °C | [1][2][4] |

| Boiling Point | ~336.14 - 393 °C (estimated) | [2][6][7] |

| logP | 1.36 - 2.22 | [1][8] |

| pKa (Strongest Acidic) | 8.94 - 9.67 | [1][8] |

Table 2: Solubility of this compound

| Solvent | Solubility | Source(s) |

| Water | 0.679 - 33.456 g/L (predicted) | [2][8] |

| DMSO | Soluble, 50-55 mg/mL | [5][9][10] |

| Methanol | Soluble | [7][9] |

| Acetone | Slightly Soluble | [7] |

| Chloroform | Slightly Soluble | [7] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

2.1. NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of this compound. The chemical shifts are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (TMS).

Table 3: ¹H and ¹³C NMR Spectral Data for this compound in DMSO-d₆

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | - | 126.23 |

| 2, 6 | 7.07 | 106.81 |

| 3, 5 | - | 148.20 |

| 4 | - | 139.25 |

| 7 | 7.59 | 154.48 |

| 8 | 6.82 | 124.57 |

| 9 | 9.60 | 194.00 |

| OCH₃ | 3.82 | 56.23 |

| OH | - | - |

Data compiled from BMRB entry bmse000606.[11]

2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to its functional groups. As an α,β-unsaturated aldehyde, it would be expected to show:

-

A strong C=O stretching vibration in the range of 1710-1685 cm⁻¹.[12]

-

A moderate O=C-H stretch appearing as one or two bands between 2830-2695 cm⁻¹.[12]

-

O-H stretching from the phenolic group, typically a broad band around 3200-3600 cm⁻¹.

-

C=C stretching from the aromatic ring and the alkene, typically in the 1600-1450 cm⁻¹ region.

-

C-O stretching from the methoxy and phenol groups, usually in the 1260-1000 cm⁻¹ region.

2.3. UV-Visible Spectroscopy

The UV-visible spectrum of this compound is influenced by its conjugated system. In a study determining its ionization constants, different equilibrium forms were identified at various pH values, with pKa values of 3.64, 8.02, and 11.19, indicating changes in the chromophore upon deprotonation.[13] A spectrophotometric method for determining cinnamaldehyde derivatives involves measuring absorbance at a specific wavelength after derivatization.[14]

Experimental Protocols

3.1. Synthesis of this compound

One common method for synthesizing this compound is the reduction of a corresponding p-hydroxycinnamic acid chloride.

Protocol: Reduction of Sinapic Acid Chloride

-

Preparation of Sinapic Acid Chloride: Sinapic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, in an appropriate solvent like dichloromethane (DCM) or toluene. The reaction is typically run at room temperature or with gentle heating until the conversion to the acid chloride is complete. The excess chlorinating agent and solvent are removed under reduced pressure.

-

Reduction Step: The crude sinapic acid chloride is dissolved in a dry, aprotic solvent like tetrahydrofuran (THF) or diethyl ether and cooled to a low temperature (e.g., -78 °C).[15]

-

Addition of Reducing Agent: A mild reducing agent, such as lithium tri-t-butoxyaluminohydride (LiAl(OtBu)₃H), is added portion-wise to the solution.[15] This reagent is selective for the reduction of acid chlorides to aldehydes.[15]

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) to ensure the consumption of the starting material and the formation of the aldehyde.

-

Quenching and Workup: Once the reaction is complete, it is carefully quenched by the slow addition of water or a dilute acid at low temperature. The product is then extracted into an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed in vacuo. The resulting crude this compound is purified by column chromatography on silica gel.

3.2. Characterization by NMR Spectroscopy

Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[11]

-

Instrument Setup: The solution is transferred to an NMR tube. The NMR spectrometer (e.g., a 500 MHz instrument) is tuned and shimmed for the DMSO-d₆ solvent.[11]

-

¹H NMR Acquisition: A standard one-dimensional ¹H NMR spectrum is acquired. Key parameters include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR Acquisition: A one-dimensional ¹³C NMR spectrum is acquired, often using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δH ≈ 2.50 ppm, δC ≈ 39.52 ppm).

Biosynthetic Pathway and Biological Role

This compound is a key intermediate in the monolignol biosynthetic pathway, which leads to the formation of lignin, a major component of plant cell walls.[1]

Lignin Biosynthesis Pathway

Caption: Biosynthesis of sinapyl alcohol from coniferyl aldehyde.

In this pathway, coniferyl aldehyde undergoes hydroxylation to form a diphenolic intermediate.[1] This intermediate is then methylated to yield this compound.[1] Finally, this compound is reduced by dehydrogenase enzymes, such as dihydroflavonol 4-reductase in Arabidopsis thaliana, to produce sinapyl alcohol, a primary monolignol that polymerizes to form lignin.[1]

Studies on plants with downregulated Cinnamyl Alcohol Dehydrogenase (CAD), the enzyme responsible for this final reduction step, show an accumulation of this compound, which then gets incorporated into the lignin polymer.[16][17] This alteration in lignin composition can improve the efficiency of saccharification, a process important for biofuel production.[16]

Beyond its role in lignin synthesis, this compound has demonstrated various biological activities, including moderate antibacterial effects against MRSA and E. coli and the ability to inhibit cyclooxygenase.[10][13] Its parent compound, cinnamaldehyde, is known to impact cellular signaling pathways like NF-κB and MAPK, suggesting potential therapeutic applications.[18][19]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 4206-58-0 [smolecule.com]

- 3. This compound | C11H12O4 | CID 5280802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 4206-58-0 | FS65543 | Biosynth [biosynth.com]

- 5. This compound | Antibacterial | TargetMol [targetmol.com]

- 6. This compound [flavscents.com]

- 7. SINAPINALDEHYDE | 4206-58-0 [chemicalbook.com]

- 8. Showing Compound this compound (FDB001515) - FooDB [foodb.ca]

- 9. caymanchem.com [caymanchem.com]

- 10. glpbio.com [glpbio.com]

- 11. bmse000606 this compound at BMRB [bmrb.io]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. This compound | CAS:20649-43-8 | Manufacturer ChemFaces [chemfaces.com]

- 14. asianpubs.org [asianpubs.org]

- 15. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 16. Different Routes for Conifer- and this compound and Higher Saccharification upon Deficiency in the Dehydrogenase CAD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Advances in pharmacological effects and mechanism of action of cinnamaldehyde [frontiersin.org]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of Sinapaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapaldehyde, a phenolic aldehyde, is a key intermediate in the biosynthesis of lignin and is found in various plant species. Its potential pharmacological activities have garnered interest in the fields of natural product chemistry and drug development. Accurate and reliable quantification of this compound in various matrices, particularly in plant extracts, is crucial for quality control, bioactivity studies, and formulation development. This document provides a detailed application note and protocol for the determination of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

Principle

This method utilizes RP-HPLC to separate this compound from other components in a sample mixture. The separation is achieved on a C18 stationary phase with a gradient elution using a mobile phase consisting of acidified water and an organic solvent (acetonitrile or methanol). The analyte is detected by a UV detector at its maximum absorbance wavelength. Quantification is performed by comparing the peak area of the analyte in the sample to that of a standard with a known concentration.

Experimental Protocols

Standard and Sample Preparation

1.1. Standard Stock Solution (1 mg/mL):

-

Accurately weigh 10 mg of this compound reference standard.

-

Dissolve in 10 mL of methanol or acetonitrile in a volumetric flask.

-

Sonicate for 5 minutes to ensure complete dissolution.

1.2. Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

1.3. Sample Preparation (from Plant Material):

-

Extraction:

-

Weigh 1 g of dried and powdered plant material.

-

Add 20 mL of methanol or ethanol.

-

Extract using ultrasonication for 30 minutes at room temperature.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Collect the supernatant. Repeat the extraction process twice more with fresh solvent.

-

Pool the supernatants.

-

-

Purification (optional, if matrix interference is high):

-

The pooled supernatant can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering non-polar compounds.

-

-

Final Sample Preparation:

-

Evaporate the solvent from the final extract under reduced pressure.

-

Reconstitute the residue in a known volume of the initial mobile phase.

-

Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.

-

HPLC Instrumentation and Conditions

The following HPLC parameters are recommended. Instrument conditions may be optimized for specific applications and available equipment.

| Parameter | Recommended Condition |

| HPLC System | A standard HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector. |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |

| Mobile Phase | A: 0.1% Acetic Acid in WaterB: Acetonitrile |

| Gradient Program | 0-5 min: 10% B5-20 min: 10-50% B20-25 min: 50-10% B25-30 min: 10% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

| Detection | UV at 345 nm[1] |

Data Presentation

The following table summarizes the expected quantitative data for the HPLC analysis of a compound structurally similar to this compound, cinnamaldehyde, which can be used as a reference for method validation.[2][3]

| Parameter | Expected Value (based on Cinnamaldehyde data) |

| Retention Time (t_R) | Approximately 7-8 min |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | ~0.06 µg/mL |

| Limit of Quantification (LOQ) | ~0.2 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the HPLC analysis of this compound from plant material.

Logical Relationship of Method Validation Parameters

Caption: Key parameters for the validation of the this compound HPLC method.

References

Application Notes and Protocols for the Quantification of Sinapaldehyde in Plant Tissues

Introduction

Sinapaldehyde is a key intermediate in the biosynthesis of lignin, a complex polymer essential for structural support in terrestrial plants.[1] As a precursor to syringyl (S) lignin units, the quantification of this compound is crucial for researchers in plant biology, biofuel development, and drug discovery.[2] Variations in this compound levels can indicate alterations in the phenylpropanoid pathway, which may be influenced by genetic modifications, environmental stress, or developmental stage.[3] These application notes provide detailed protocols for the extraction and quantification of this compound from various plant tissues using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

This compound Biosynthesis Pathway

This compound is synthesized from coniferyl aldehyde through a two-step enzymatic process involving hydroxylation and subsequent methylation.[1] It is then reduced to sinapyl alcohol, a primary monolignol.[1]

Caption: Simplified biosynthesis pathway of this compound from coniferyl aldehyde.

Experimental Protocols

1. Plant Tissue Extraction

This protocol is designed for the extraction of this compound from both herbaceous and woody plant tissues.

Materials:

-

Plant tissue (fresh, frozen, or freeze-dried)

-

Liquid nitrogen

-

80% Methanol (HPLC grade)

-

Deionized water

-

Cyclohexane (HPLC grade)

-

Mortar and pestle or cryogenic grinder

-

Centrifuge tubes (1.5 mL or as needed)

-

Vortex mixer

-

Centrifuge

-

Pipettes and tips

-

Syringe filters (0.22 µm, PTFE)

-

HPLC vials

Procedure:

-

Sample Preparation:

-

For fresh tissue, weigh approximately 100 mg and immediately freeze in liquid nitrogen.

-

For frozen or freeze-dried tissue, use an equivalent amount.

-

-

Homogenization:

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

-

-

Extraction:

-

Transfer the powdered tissue to a centrifuge tube.

-

Add 1 mL of 80% methanol.

-

Vortex vigorously for 1 minute.

-

Incubate at 70°C for 15 minutes, with occasional vortexing.

-

-

Centrifugation:

-

Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new centrifuge tube.

-

-

Liquid-Liquid Partitioning (Optional, for cleaner samples):

-

To the supernatant, add an equal volume of deionized water and cyclohexane (e.g., if you have 800 µL of supernatant, add 400 µL of water and 400 µL of cyclohexane).

-

Vortex thoroughly for 1 minute.

-

Centrifuge at 14,000 x g for 5 minutes to separate the phases.

-

The lower aqueous phase contains the phenolic compounds, including this compound.

-

-

Filtration and Storage:

-

Filter the supernatant (or the lower aqueous phase from partitioning) through a 0.22 µm syringe filter into an HPLC vial.

-

Store the vials at -20°C until analysis to ensure the stability of the phenolic compounds.

-

2. Quantification by HPLC-UV

This method is suitable for the routine quantification of this compound in extracts with relatively high concentrations.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: Deionized water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient:

-

0-5 min: 10% B

-

5-20 min: 10-50% B

-

20-25 min: 50-90% B

-

25-30 min: 90% B

-

30.1-35 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 340 nm.

-

Standard Curve: Prepare a series of this compound standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in 80% methanol.

3. Quantification by UPLC-MS/MS

This method provides high sensitivity and selectivity, making it ideal for detecting low concentrations of this compound.

Instrumentation and Conditions:

-

UPLC System: A standard UPLC system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Deionized water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5-95% B

-

5-6 min: 95% B

-

6.1-8 min: 5% B (re-equilibration)

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 2 µL.

-

MS Parameters (Positive Ion Mode):

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

MRM Transitions:

-

Quantifier: 209.1 > 166.1 (Collision Energy: 15 eV)

-

Qualifier: 209.1 > 138.1 (Collision Energy: 20 eV)

-

-

-

Standard Curve: Prepare a series of this compound standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) in 80% methanol.

Experimental Workflow

Caption: Workflow for the quantification of this compound in plant tissues.

Data Presentation

The following table summarizes the reported concentrations of this compound in various plant tissues. These values can serve as a reference for expected concentration ranges.

| Plant Species | Tissue | Condition | This compound Concentration (µg/g FW) | Reference |

| Populus tremula x alba | Xylem | Wild Type | Trace | [2] |

| Populus tremula x alba | Xylem | CAD1-deficient | ~35-fold increase vs. WT | [4] |

| Arabidopsis thaliana | Stems | Wild Type | Not typically detected | |

| Arabidopsis thaliana | Stems | cad-c cad-d mutant | Detectable levels | |

| Arabidopsis thaliana | Leaves | ref1 mutant | Reduced sinapate esters | [3] |

Note: FW = Fresh Weight. Concentrations can vary significantly based on the specific ecotype, growth conditions, and developmental stage. The data for genetically modified plants highlights the potential for this compound accumulation when the lignin biosynthesis pathway is altered.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Different Routes for Conifer- and this compound and Higher Saccharification upon Deficiency in the Dehydrogenase CAD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Arabidopsis thaliana REDUCED EPIDERMAL FLUORESCENCE1 Gene Encodes an Aldehyde Dehydrogenase Involved in Ferulic Acid and Sinapic Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Lignin Analysis Using Sinapaldehyde as a Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing sinapaldehyde as a standard in the quantitative and qualitative analysis of lignin. Lignin, a complex aromatic polymer in plant cell walls, is a key target for research in biofuels, biomaterials, and pharmaceuticals. Accurate quantification of specific lignin monomers, such as those derived from this compound, is crucial for understanding lignin structure and its impact on various applications.

This compound is recognized as an authentic monomer in the biosynthesis of lignin, particularly in angiosperms and genetically modified plants with altered lignin pathways.[1][2] Its incorporation into the lignin polymer makes it a valuable marker for lignin composition and structure. These notes cover the primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Data Presentation

Quantitative data derived from lignin analysis using this compound as a standard can be effectively summarized for comparative purposes. The following tables provide templates for organizing typical results obtained from HPLC, Py-GC/MS, and NMR analyses.

Table 1: HPLC Quantification of this compound

| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) | Lignin Content (% w/w) |

| Standard 1 (e.g., 1 µg/mL) | X.XX | YYYYY | 1.0 | N/A |

| Standard 2 (e.g., 5 µg/mL) | X.XX | ZZZZZ | 5.0 | N/A |

| ... | ... | ... | ... | ... |

| Lignin Sample A | X.XX | AAAAA | C1 | L1 |

| Lignin Sample B | X.XX | BBBBB | C2 | L2 |

Table 2: Py-GC/MS Analysis of Lignin Pyrolysis Products

| Pyrolysis Product | Retention Time (min) | Relative Peak Area (%) - Sample A | Relative Peak Area (%) - Sample B |

| This compound | X.XX | A1 | B1 |

| Coniferaldehyde | Y.YY | A2 | B2 |

| Sinapyl alcohol | Z.ZZ | A3 | B3 |

| Coniferyl alcohol | W.WW | A4 | B4 |

| Other products | ... | ... | ... |

Table 3: NMR Quantification of Lignin Structural Units

| Lignin Unit/Linkage | Chemical Shift (ppm) | Integral Value - Sample A | Relative Abundance (%) - Sample A | Integral Value - Sample B | Relative Abundance (%) - Sample B |

| This compound C9 | ~194 | I1 | R1 | J1 | S1 |

| Syringyl (S) units | Various | I2 | R2 | J2 | S2 |

| Guaiacyl (G) units | Various | I3 | R3 | J3 | S3 |

| β-O-4 linkages | Various | I4 | R4 | J4 | S4 |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Protocol 1: Quantitative Analysis of this compound by HPLC-UV

This protocol is adapted from validated methods for similar compounds like cinnamaldehyde and requires in-house validation for this compound.[3][4]

1. Objective: To quantify the amount of this compound released from lignin samples after a degradation procedure (e.g., alkaline hydrolysis or thioacidolysis).

2. Materials:

-

This compound standard (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Acetic acid (analytical grade)

-

Lignin sample

-

Reagents for lignin degradation (e.g., NaOH or thioacidolysis reagents)

3. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

4. Standard Preparation: a. Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile. b. Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

5. Sample Preparation (Alkaline Hydrolysis Example): a. Weigh 10-20 mg of the extracted lignin sample into a reaction vial. b. Add 2 M NaOH and heat at a specified temperature and time to release aldehyde units. c. Cool the reaction mixture and neutralize with HCl. d. Extract the released phenolics with a suitable solvent (e.g., ethyl acetate). e. Evaporate the solvent and redissolve the residue in a known volume of the mobile phase. f. Filter the sample through a 0.45 µm syringe filter before injection.

6. HPLC Conditions:

-

Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid. A typical gradient could be: 0-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90-10% B; 30-35 min, 10% B.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10-20 µL

-

Detection Wavelength: 340 nm (based on the chromophore of this compound)

7. Data Analysis: a. Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations. b. Determine the concentration of this compound in the prepared lignin samples by interpolating their peak areas on the calibration curve. c. Calculate the amount of this compound per unit mass of the original lignin sample.

8. Method Validation (Recommended):

- Linearity: Assess the linearity of the calibration curve (R² > 0.99).

- Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified.

- Accuracy: Perform recovery studies by spiking known amounts of this compound into a lignin matrix.

- Precision: Evaluate the repeatability and intermediate precision of the measurements (%RSD < 2%).

Protocol 2: Analysis of Lignin by Pyrolysis-GC/MS

This method is suitable for the rapid screening of lignin composition and identifying this compound-derived pyrolysis products. For absolute quantification, the use of a labeled internal standard is recommended.[5]

1. Objective: To identify and relatively quantify the pyrolysis products of lignin, including this compound.

2. Materials:

-

Dried and finely milled lignin sample (100-500 µg)

-

(Optional for derivatization) Silylating agent (e.g., BSTFA)

3. Instrumentation:

-

Pyrolysis unit coupled to a Gas Chromatograph-Mass Spectrometer (Py-GC/MS)

4. Pyrolysis-GC/MS Conditions:

-

Pyrolysis Temperature: 500-650 °C

-

GC Inlet Temperature: 250 °C

-

Carrier Gas: Helium

-

GC Column: A non-polar or medium-polarity column (e.g., DB-5ms)

-

GC Oven Program: e.g., 40 °C for 4 min, then ramp to 280 °C at 6 °C/min, hold for 10 min.

-

MS Transfer Line Temperature: 280 °C

-

MS Ion Source Temperature: 230 °C

-

MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40-550.

5. Data Analysis: a. Identify the pyrolysis products by comparing their mass spectra with libraries (e.g., NIST) and retention times with known standards if available. This compound will have a characteristic mass spectrum. b. For relative quantification, calculate the peak area of each identified compound and express it as a percentage of the total integrated peak area of all lignin-derived products.

Protocol 3: Structural Analysis of Lignin by NMR Spectroscopy

NMR is a powerful non-destructive technique for elucidating the structure of lignin and identifying the incorporation of this compound.[1][2]

1. Objective: To identify and relatively quantify the structural units and linkages in lignin, including those derived from this compound.

2. Materials:

-

Isolated and purified lignin sample (20-80 mg)

-

Deuterated solvent (e.g., DMSO-d₆, acetone-d₆)

3. Instrumentation:

-

High-field NMR spectrometer (e.g., 500 MHz or higher) equipped with probes for ¹H, ¹³C, and 2D experiments.

4. NMR Experiments:

-

¹H NMR: Provides an overview of the proton environments.

-

¹³C NMR: Provides information on the carbon skeleton.

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, providing detailed structural information and allowing for the resolution of overlapping signals.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): Correlates ¹H and ¹³C nuclei over two to three bonds, aiding in the assignment of complex structures and linkages.

5. Sample Preparation: a. Dissolve the lignin sample in the chosen deuterated solvent. Gentle heating may be required. b. Filter the solution if any insoluble material is present.

6. Data Analysis: a. Process the NMR spectra using appropriate software. b. Assign the signals in the spectra based on published data for lignin model compounds and polymers.[1] The aldehyde carbon (C9) of this compound units typically appears around 194 ppm in ¹³C NMR spectra. c. For relative quantification, integrate the well-resolved signals corresponding to specific structural units (e.g., this compound, syringyl, guaiacyl) and express their abundance relative to a defined total integral.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows in lignin analysis.

References

- 1. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 2. NMR analysis of lignins in CAD-deficient plants. Part 1. Incorporation of hydroxycinnamaldehydes and hydroxybenzaldehydes into lignins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. jmpas.com [jmpas.com]

- 4. researchgate.net [researchgate.net]

- 5. Quantification of Lignin and Its Structural Features in Plant Biomass Using 13C Lignin as Internal Standard for Pyrolysis-GC-SIM-MS - PMC [pmc.ncbi.nlm.nih.gov]

applications of sinapaldehyde in the flavor and fragrance industry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapaldehyde, also known as trans-3,5-dimethoxy-4-hydroxycinnamaldehyde, is an aromatic aldehyde that is gaining interest in the flavor and fragrance industry.[1][2] This compound is a derivative of cinnamaldehyde and is found naturally in a variety of plants, including sweetgum and Senra incana.[1] It also plays a role as an intermediate in the biosynthesis of lignin.[1] In the context of flavor and fragrance, this compound is noted for its contribution to the sensory profiles of various products, particularly in imparting vanilla, spicy, and woody notes.[3] Its presence has been identified in aged alcoholic beverages like whiskey and wine, where it contributes to the complex flavor profile developed during maturation in wooden barrels. This document provides detailed application notes and experimental protocols for the use of this compound in the flavor and fragrance industry, targeting researchers, scientists, and professionals in drug development who may be exploring its sensory properties and potential applications.

Organoleptic Properties and Flavor Profile

This compound possesses a distinct aromatic profile characterized by a combination of mild, sweet, vanilla, spicy, and woody notes. Its flavor is also described as having plastic-like nuances. These characteristics make it a versatile ingredient for enhancing the sensory experience of a wide range of food and beverage products.

Applications in the Flavor and Fragrance Industry

This compound is utilized as a flavoring agent in the food and beverage sector and as a fragrance component in cosmetic formulations.[4] Its aromatic properties enhance the sensory profile of products, and it can also act as a stabilizer in cosmetic formulations, improving the longevity of personal care products.

Table 1: Recommended Usage Levels of this compound in Food and Beverage Categories

| Food Category | Average Usage (mg/kg) | Maximum Usage (mg/kg) |

| Dairy products (excluding category 02.0) | 3.0 | 15.0 |

| Fats and oils, and fat emulsions (water-in-oil) | 2.0 | 10.0 |

| Edible ices, including sherbet and sorbet | 3.0 | 15.0 |

| Processed fruit | 7.0 | 35.0 |

| Confectionery | 4.0 | 20.0 |

| Cereals and cereal products | 2.0 | 10.0 |

| Bakery wares | 5.0 | 25.0 |

| Meat and meat products | 1.0 | 5.0 |

| Fish and fish products | 1.0 | 5.0 |

| Salts, spices, soups, sauces, salads, protein products | 2.0 | 10.0 |

| Foodstuffs for particular nutritional uses | 3.0 | 15.0 |

| Non-alcoholic beverages | 2.0 | 10.0 |

| Alcoholic beverages | 4.0 | 20.0 |

| Ready-to-eat savories | 5.0 | 25.0 |

| Composite foods | 2.0 | 10.0 |

Data sourced from The Good Scents Company, referencing EFSA, 2002i.

Experimental Protocols

Protocol 1: Synthesis of this compound for Flavor and Fragrance Applications

This protocol is an adaptation of the Knoevenagel-Doebner condensation method used for synthesizing sinapinic acid from syringaldehyde, modified for the preparation of this compound.[5][6] High purity of the final product is crucial for flavor and fragrance applications to avoid off-notes.

Materials:

-

Syringaldehyde (3,5-dimethoxy-4-hydroxybenzaldehyde)

-

Malonic acid

-

Pyridine

-

Piperidine

-

Methanol

-

Hydrochloric acid (for acidification)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve malonic acid (2 equivalents) in pyridine (solvent).

-

Addition of Reactants: To the solution from step 1, add syringaldehyde (1 equivalent) and a catalytic amount of piperidine.

-

Reaction Conditions: Heat the reaction mixture at a controlled temperature (e.g., 70-80°C) and monitor the progress of the reaction by thin-layer chromatography (TLC). This reaction should be performed under a nitrogen atmosphere to prevent oxidation.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the pyridine under reduced pressure.

-

Acidification and Extraction: Acidify the residue with dilute hydrochloric acid to a pH of approximately 2-3. Extract the aqueous layer with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to yield pure trans-3,5-dimethoxy-4-hydroxycinnamaldehyde.

-

Characterization: Confirm the structure and purity of the synthesized this compound using techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point determination.

Protocol 2: Sensory Evaluation of this compound - Descriptive Analysis

This protocol outlines a method for the descriptive sensory analysis of this compound to characterize its flavor and aroma profile.[7][8][9]

1. Panelist Selection and Training:

-

Select 8-12 panelists based on their sensory acuity, ability to describe aromas and flavors, and availability.

-

Conduct training sessions to familiarize panelists with the basic tastes and common aroma and flavor descriptors relevant to woody, spicy, and vanilla notes. Provide reference standards for these descriptors.

2. Sample Preparation:

-

Prepare a stock solution of high-purity this compound in a neutral solvent suitable for food applications (e.g., propylene glycol or ethanol).

-

Prepare a series of dilutions of the stock solution in a neutral medium (e.g., water or a simple sugar solution) at concentrations relevant to typical usage levels (see Table 1). The concentrations should be above the detection threshold but not overpowering.

-

Prepare a control sample containing only the neutral medium.

3. Test Environment:

-

Conduct the sensory evaluation in a dedicated sensory analysis laboratory with individual booths to prevent interaction between panelists.

-

The room should be well-ventilated, free of extraneous odors, and have controlled lighting and temperature.

4. Evaluation Procedure:

-

Present the coded samples (including the control) to the panelists in a randomized order.

-

Instruct panelists to first evaluate the aroma (orthonasal olfaction) by sniffing the sample.

-

Then, instruct them to taste the sample (retronasal olfaction and gustation), holding it in their mouth for a few seconds before expectorating.

-

Provide unsalted crackers and water for palate cleansing between samples.

5. Data Collection:

-

Panelists will rate the intensity of predefined sensory attributes on a line scale (e.g., a 15-cm line scale anchored with "low" and "high").

-

Key attributes to evaluate include:

-

Aroma: Woody, Spicy, Vanilla, Sweet, Phenolic

-

Flavor: Woody, Spicy, Vanilla, Sweet, Bitter, Astringent

-

-

Include an "other" category for any additional descriptors panelists may identify.

6. Data Analysis:

-

Analyze the intensity ratings for each attribute using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples.

-

Use multivariate analysis techniques like Principal Component Analysis (PCA) to visualize the relationships between the samples and their sensory attributes.

Protocol 3: Determination of Odor Detection Threshold

1. Panel and Environment:

-

Use a trained sensory panel of at least 16 individuals, screened for their olfactory acuity.

-

The testing environment should be the same as described in Protocol 2.

2. Sample Preparation (Ascending Forced-Choice Method):

-

Prepare a series of dilutions of this compound in the desired medium (e.g., deodorized water for flavor threshold, or introduced into an olfactometer for air threshold). The concentration steps should be logarithmic (e.g., factor of 2 or 3).

-

For each concentration level, prepare a set of three samples (triangle test), where two are blanks (medium only) and one contains the this compound dilution.

3. Presentation:

-

Present the three samples, coded with random three-digit numbers, to each panelist.

-

The presentation order of the concentrations should be from lowest to highest to prevent sensory fatigue.

4. Task:

-

Instruct the panelists to sniff (or taste) each sample and identify the one that is different from the other two.

5. Data Analysis:

-

The individual threshold is the lowest concentration at which the panelist correctly identifies the odd sample.

-

The group threshold is calculated as the geometric mean of the individual thresholds. The threshold is typically defined as the concentration at which 50% of the panel can detect the substance.

Sensory Perception Pathway

The perception of flavor is a complex process involving both the sense of smell (olfaction) and taste (gustation). For aromatic aldehydes like this compound, the sensory experience is likely initiated by the interaction with specific receptors in the nasal cavity and on the tongue.

While the specific receptor for this compound has not been definitively identified, its structural similarity to cinnamaldehyde suggests a potential interaction with the Transient Receptor Potential Ankryin 1 (TRPA1) channel.[11][12] TRPA1 is a non-selective cation channel expressed in sensory neurons and is known to be activated by a variety of pungent and irritant compounds, including cinnamaldehyde.[11] Activation of TRPA1 leads to an influx of calcium ions, which triggers a nerve impulse that is transmitted to the brain and interpreted as a specific sensory sensation (e.g., pungency, spiciness).

Stability Considerations

Aldehydes, including this compound, can be susceptible to oxidation, which can alter their flavor and aroma profile.[13] When formulating products with this compound, it is important to consider factors that can affect its stability, such as exposure to air (oxygen), light, and heat. Stability testing of the final formulation is recommended to ensure the desired sensory characteristics are maintained throughout the product's shelf life. This can involve storing samples under accelerated conditions (e.g., elevated temperature) and conducting sensory and chemical analyses at regular intervals.

Conclusion

This compound is a promising ingredient for the flavor and fragrance industry, offering a unique combination of woody, spicy, and vanilla notes. The provided application notes and protocols offer a framework for researchers and product developers to explore its potential in creating innovative and appealing consumer products. Further research is warranted to determine a precise odor threshold and to fully elucidate the specific receptor interactions and signaling pathways involved in its sensory perception.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C11H12O4 | CID 5280802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. This compound, 4206-58-0 [thegoodscentscompany.com]

- 5. Conversion of Syringaldehyde to Sinapinic Acid through Knoevenagel-Doebner Condensation [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. flavourtrends.com [flavourtrends.com]

- 8. flavorsum.com [flavorsum.com]

- 9. researchgate.net [researchgate.net]

- 10. Odor Detection Thresholds [leffingwell.com]

- 11. Differential sensitivity of cinnamaldehyde-evoked calcium fluxes to ruthenium red in guinea pig and mouse trigeminal sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bimodal effects of cinnamaldehyde and camphor on mouse TRPA1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Characteristics and hazards of the cinnamaldehyde oxidation process - PMC [pmc.ncbi.nlm.nih.gov]

Sinapaldehyde: A Bio-Renewable Precursor for Advanced Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of sinapaldehyde, a lignin-derived phenolic aldehyde, as a versatile precursor for the synthesis of novel polymers. Due to its unique chemical structure, featuring a reactive aldehyde group, a phenolic hydroxyl group, and a vinyl group, this compound offers multiple pathways for polymerization, leading to materials with diverse properties and potential applications in fields ranging from biodegradable plastics to advanced drug delivery systems.

Introduction to this compound in Polymer Chemistry

This compound is a naturally occurring organic compound and a key intermediate in the biosynthesis of lignin, one of the most abundant organic polymers on Earth.[1][2] Its structure, characterized by a 4-hydroxy-3,5-dimethoxyphenyl group attached to a propenal moiety, provides several reactive sites for polymerization. The presence of both a phenolic hydroxyl group and an aldehyde group allows for polycondensation reactions, similar to those used in the production of phenolic resins.[3][4] Furthermore, the vinyl group and the aldehyde can participate in addition and oxidative polymerization reactions.

The bio-based origin of this compound makes it an attractive monomer for the development of sustainable and potentially biodegradable polymers, addressing the growing demand for environmentally friendly materials.[5][6]

Polymer Synthesis from this compound: Application Notes

The inherent reactivity of this compound allows for its use in the synthesis of various types of polymers, including:

-

Phenolic-type Resins: Leveraging the reactivity of the phenolic hydroxyl and aldehyde groups, this compound can undergo condensation polymerization, analogous to phenol-formaldehyde resins. These reactions are typically catalyzed by acids or bases. The resulting polymers are expected to exhibit good thermal stability and adhesive properties, making them potential candidates for bio-based adhesives, coatings, and composites.

-

Polyacetals: The aldehyde functionality of this compound can be utilized in the formation of polyacetals.[1][7] These polymers are known for their degradability under acidic conditions, which is a desirable characteristic for applications such as transient medical devices and controlled-release systems.[8]

-

Lignin-Mimetic Polymers: Through enzymatic or chemo-enzymatic polymerization, this compound can be used to create polymers that mimic the structure of natural lignin.[9][10][11] These materials can be valuable for studying lignin's properties and for developing new biodegradable materials with tailored properties. Oxidative polymerization, often employing enzymes like peroxidases, can lead to the formation of various C-C and C-O linkages, resulting in complex, branched polymers.[7][8]

-

Polymer Conjugates for Drug Delivery: The aldehyde group of this compound provides a convenient handle for conjugating it to other polymers or drug molecules.[11][12][13] This approach can be used to create stimuli-responsive drug delivery systems, where the release of a therapeutic agent is triggered by changes in the local environment, such as pH.

Experimental Protocols

Protocol 1: Synthesis of a this compound-Based Phenolic-Type Resin (Acid-Catalyzed)

This protocol describes a general procedure for the synthesis of a phenolic-type resin from this compound using an acid catalyst.

Materials:

-

This compound

-

Formaldehyde (37 wt% in water)

-

Oxalic acid (catalyst)

-

Ethanol (solvent)

-

Distilled water

Procedure:

-

In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, dissolve this compound (1 molar equivalent) in ethanol.

-

Add formaldehyde solution (1.5 molar equivalents) to the flask.

-

Slowly add a solution of oxalic acid (0.05 molar equivalents) in distilled water to the reaction mixture while stirring.

-

Heat the mixture to 80-90°C and maintain this temperature for 2-3 hours under continuous stirring.

-

Monitor the viscosity of the reaction mixture. The reaction is complete when the desired viscosity is reached.

-

Cool the mixture to room temperature.

-

The resulting resin can be precipitated by pouring the reaction mixture into an excess of cold water.

-

Filter the precipitate, wash thoroughly with distilled water to remove unreacted monomers and catalyst, and dry in a vacuum oven at 60°C until a constant weight is achieved.

Characterization:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the polymer by identifying characteristic peaks for ether linkages and the disappearance of the aldehyde C-H stretch.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the polymer structure and the types of linkages formed.

-

Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the resin.

Protocol 2: Enzymatic Oxidative Polymerization of this compound

This protocol outlines a method for the enzymatic polymerization of this compound to create a lignin-like polymer.

Materials:

-

This compound

-

Horseradish peroxidase (HRP)

-

Hydrogen peroxide (H₂O₂) (30 wt%)

-

Phosphate buffer (pH 7.0)

-

Dioxane (co-solvent)

Procedure:

-

Prepare a solution of this compound in a mixture of phosphate buffer and dioxane (e.g., 1:1 v/v).

-

In a separate container, prepare a dilute solution of horseradish peroxidase in the same phosphate buffer.

-

Add the HRP solution to the this compound solution and stir gently.